molecular formula C8H11N3 B3260146 4-(Aminomethyl)benzenecarboximidamide CAS No. 32797-61-8

4-(Aminomethyl)benzenecarboximidamide

Cat. No.: B3260146
CAS No.: 32797-61-8
M. Wt: 149.19 g/mol
InChI Key: CHOGNBXWAZDZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzenecarboximidamide is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGNBXWAZDZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundation and Grouping of Benzamidine Derivatives in Chemical Biology

The journey into the biological significance of benzamidine (B55565) derivatives is rooted in their structural resemblance to naturally occurring molecules and their inherent reactivity. nih.gov These compounds, characterized by a benzene (B151609) ring attached to a carboximidamide group, have emerged as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. benthamscience.com

The genesis of research into this class of compounds can be traced to early investigations into nitrogenous heterocyclic molecules. nih.gov Their isostructural features with biomolecules made them attractive candidates for therapeutic intervention. nih.gov The initial explorations led to the discovery of their broad-spectrum pharmacological properties, including antimicrobial, antifungal, and antiviral activities. nih.govresearchgate.net

Benzamidine derivatives are broadly classified based on their core structure and functional applications in chemical biology. A primary classification distinguishes them by the nature of the amidine group and its substituents. They are often grouped by their biological targets, with a significant portion of research focusing on their role as enzyme inhibitors. tandfonline.com This includes their well-established function as inhibitors of serine proteases, a large family of enzymes crucial in various physiological and pathological processes. tandfonline.commdpi.comwikipedia.org The basic amidine group can mimic the side chains of arginine and lysine (B10760008), which are common substrates for trypsin-like serine proteases, allowing these derivatives to bind to the enzyme's active site. tandfonline.com

Further classification arises from their therapeutic applications, which have expanded over time to include:

Anticoagulants: By inhibiting serine proteases involved in the blood coagulation cascade. tandfonline.com

Anticancer agents: Targeting enzymes like histone deacetylases (HDACs) or proteases involved in tumor progression. biotech-asia.org

Antimicrobial agents: Exhibiting activity against bacteria and parasites. nih.govnih.gov

Antiviral agents: A more recent area of investigation, with some derivatives showing promise.

This systematic exploration and classification have enabled medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets. biotech-asia.org

The Scientific Journey of 4 Aminomethyl Benzenecarboximidamide

Established Synthetic Pathways for the Core this compound Scaffold

The construction of the this compound core relies on the sequential or convergent formation of its two key functional groups: the carboximidamide (amidine) and the aminomethyl group. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product. A common and logical precursor for this scaffold is 4-(aminomethyl)benzonitrile (B84873), also known as p-cyanobenzylamine. medchemexpress.com

Strategies for Amidine Group Formation

The conversion of a nitrile group into an amidine is a cornerstone of synthesizing this compound. Several methods have been established for this transformation, with the Pinner reaction being a classical and widely utilized approach.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. nrochemistry.comsynarchive.com The reaction is typically carried out under anhydrous conditions, often by bubbling dry hydrogen chloride gas through the reaction mixture at low temperatures to prevent the decomposition of the thermodynamically unstable imino ester salt. nrochemistry.com

A general scheme starting from 4-(aminomethyl)benzonitrile would proceed as follows:

The aminomethyl group of 4-(aminomethyl)benzonitrile is first protected (e.g., as a Boc-carbamate) to prevent side reactions.

The protected nitrile is then reacted with an alcohol (e.g., ethanol) in the presence of a strong acid like HCl to form the corresponding Pinner salt.

Subsequent treatment of the Pinner salt with ammonia furnishes the amidine.

Finally, deprotection of the aminomethyl group yields this compound.

Alternative methods for amidine synthesis offer different reactivity profiles and substrate scope. These include:

From Thioamides: Thioamides can be activated, for instance with silver(I) salts, and subsequently reacted with amines to form amidines. nih.gov This method provides a handle for amidine formation that can be incorporated during peptide synthesis. nih.gov

From Imidoyl Chlorides or Imidates: Nitriles can be converted to reactive intermediates like 2,2,2-trichloroethyl imidates, which readily react with amines under mild conditions to afford amidines. organic-chemistry.org

Metal-Catalyzed Additions: The direct addition of amines to nitriles can be facilitated by various metal catalysts. mdpi.com For example, copper salts have been used to catalyze the nucleophilic addition of amines to nitriles. mdpi.com Ytterbium amides have also been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org

Table 1: Comparison of Amidine Formation Strategies
MethodKey ReagentsIntermediateGeneral ConditionsReference
Pinner ReactionNitrile, Alcohol, HCl, Ammonia/AmineImino ester (Pinner) saltAnhydrous, low temperature wikipedia.orgnrochemistry.com
From ThioamidesThioamide, Ag(I) salts, AmineActivated thioamideOften used in peptide synthesis nih.gov
From ImidatesNitrile, Trihaloethanol, HCl, AmineTrihaloethyl imidateMild reaction conditions organic-chemistry.org
Copper-Catalyzed AdditionNitrile, Amine, CuCl, Base-Elevated temperature (e.g., 100 °C) mdpi.com

Aminomethyl Group Introduction Techniques

Reduction of Nitriles: One of the most direct routes involves the reduction of the nitrile group of a disubstituted benzene ring, such as in terephthalonitrile. Selective reduction of one nitrile group can yield 4-cyanobenzylamine. googleapis.compatentcut.com

From Benzyl Halides: 4-Cyanobenzyl bromide can be converted to 4-cyanobenzylamine through various amination procedures. One such method is the Delepine reaction, which involves reaction with hexamethylenetetramine followed by acidic hydrolysis. google.com Another approach is the Gabriel synthesis, where the bromide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. google.com

Reductive Amination: The reductive amination of 4-cyanobenzaldehyde (B52832) with an ammonia source and a suitable reducing agent provides another viable pathway to 4-cyanobenzylamine.

Table 2: Key Synthetic Routes to 4-Cyanobenzylamine
Starting MaterialKey TransformationCommon ReagentsReference
TerephthalonitrileSelective nitrile reductionCatalytic hydrogenation (e.g., Sponge Nickel) patentcut.com
4-Cyanobenzyl bromideNucleophilic substitution (Delepine)Hexamethylenetetramine, HCl/Ethanol google.com
4-Cyanobenzyl bromideNucleophilic substitution (Gabriel)Potassium phthalimide, Hydrazine google.com
4-CyanobenzaldehydeReductive aminationAmmonia, Reducing agent (e.g., NaCNBH3) semanticscholar.org

Divergent Synthesis of Complex Derivatives

Once the this compound scaffold is obtained, its structural complexity can be enhanced through various derivatization strategies. These modifications can target the benzene ring, the amidine nitrogen atoms, or the aminomethyl moiety, allowing for the creation of a diverse library of analogues.

Aryl and Heteroaryl Substitutions on the Benzene Ring

Introducing substituents onto the aromatic ring is typically achieved by starting with an already substituted precursor rather than through direct electrophilic aromatic substitution on the final compound, which could lead to a mixture of products and functional group incompatibility. For example, the synthesis of chlorinated or fluorinated analogues of 4-cyanobenzylamine has been reported, which can then be converted to the corresponding substituted this compound derivatives. googleapis.compatentcut.com The synthesis would follow similar pathways as described in section 2.1, starting from substituted terephthalonitriles or tolunitriles.

Modifications at the Amidine Nitrogen Atoms

The amidine functional group offers two nitrogen atoms that can be subjected to substitution, leading to N-mono- or N,N'-disubstituted derivatives.

N-Alkylation/Arylation during Synthesis: The Pinner reaction can be adapted to produce N-substituted amidines by using a primary or secondary amine in the final step instead of ammonia. nrochemistry.com

Post-Synthetic N-Arylation: Existing amidines can be N-arylated using palladium-catalyzed cross-coupling reactions with aryl halides (bromides, chlorides) or triflates. This method allows for the introduction of a wide range of aryl groups with excellent selectivity for monoarylation. organic-chemistry.org

Derivatization of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile handle for introducing a variety of functional groups.

Chemo- and Regioselective Transformations for Analogue Generation

The generation of a library of structural analogues of this compound is essential for structure-activity relationship (SAR) studies. This requires synthetic methods that can selectively modify specific functional groups and positions on the molecule without affecting others. Chemo- and regioselectivity are therefore paramount in the synthesis of these analogues.

A key challenge in the synthesis of this compound analogues lies in the differential reactivity of the aminomethyl and carboximidamide (or its precursor, such as a nitrile) groups, as well as the aromatic ring. For instance, the synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. nih.gov This approach, which leads to a 2-azabuta-1,3-diene intermediate, followed by a transamination/cyclization with an amine nucleophile, demonstrates how specific reaction pathways can be designed to control the final substitution pattern. nih.gov While not directly applied to this compound, the principles of this methodology, which is surprisingly insensitive to steric and electronic variations of the amine component, could be adapted for the regioselective synthesis of its analogues. nih.gov

Another relevant strategy involves the chemoselective synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride. beilstein-journals.org This process exploits the different reactivity of the sulfonyl and aroyl chloride groups to achieve selective transformations. beilstein-journals.org A similar approach could be envisioned for a precursor of this compound, where two different reactive sites are present. Continuous-flow processes have been shown to enhance chemoselectivity in such reactions, even at higher temperatures and without the need for catalysts. beilstein-journals.org

The regioselective functionalization of the benzene ring is another critical aspect. For precursors containing a nitrile group, such as 4-cyanobenzylamine, directed ortho-metalation (DoM) strategies can be employed to introduce substituents at specific positions adjacent to the existing groups. The choice of the directing group and the organometallic reagent is crucial for achieving high regioselectivity.

Transformation TypeKey FeaturesPotential Application for Analogues
Regioselective Imidazole Synthesis Complete regioselectivity in 1,4-disubstitution via a 2-azabuta-1,3-diene intermediate. nih.govSynthesis of analogues where the carboximidamide is part of a larger heterocyclic system.
Chemoselective Amidation/Sulfonamidation Exploits differential reactivity of acyl and sulfonyl chlorides. beilstein-journals.org Enhanced selectivity in continuous flow. beilstein-journals.orgSelective derivatization of precursors containing multiple reactive functional groups.
Directed ortho-Metalation (DoM) Regiocontrolled introduction of substituents on the aromatic ring.Synthesis of analogues with substitution at specific positions on the benzene ring.

Methodologies for Stereochemical Control in Synthesis

The introduction of chirality into molecules can have a profound impact on their biological activity. Therefore, the development of synthetic methods that allow for the precise control of stereochemistry is of utmost importance. For analogues of this compound that possess stereogenic centers, either in the aminomethyl side chain or in substituents on the aromatic ring, stereocontrolled synthesis is a key objective.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. acs.org This technique, often catalyzed by transition metal complexes with chiral ligands, can be applied to prochiral imines or enamides to produce chiral amines with high enantiomeric excess. acs.org For instance, the iridium-catalyzed asymmetric hydrogenation of N-alkyl imines has been shown to be an efficient route to chiral N-alkyl aryl alanines. acs.org This methodology could be adapted to synthesize chiral analogues of this compound where the aminomethyl group is substituted to create a stereocenter.

Another versatile approach is the catalytic asymmetric alkynylation of α-imino esters, which provides access to optically active unnatural α-amino acid derivatives. nih.gov This method, often utilizing copper or silver catalysts with chiral ligands, can be a key step in the synthesis of more complex chiral molecules. nih.gov The resulting propargylamines can be further transformed into a variety of chiral building blocks.

The synthesis of chiral γ-amino acids has been achieved through an asymmetric umpolung reaction of trifluoromethyl imines with α,β-unsaturated N-acylpyrroles, mediated by a chiral phase-transfer catalyst. nih.gov This strategy effectively addresses challenges of regioselectivity and enantioselectivity. nih.gov The principles of using chiral catalysts to control the stereochemical outcome of bond-forming reactions are broadly applicable and could be employed in the synthesis of chiral analogues of this compound.

Furthermore, stereocontrolled synthesis of functionalized heterocyclic amino esters and amides has been accomplished using ring-rearrangement metathesis (RRM) of strained bicyclic β-amino acids. nih.gov This method allows for the generation of multiple stereocenters in a predictable manner, as the configuration of the starting material dictates the configuration of the product. nih.gov

Synthetic StrategyKey FeaturesPotential Application for Chiral Analogues
Asymmetric Hydrogenation Enantioselective reduction of prochiral imines or enamides using chiral catalysts. acs.orgSynthesis of analogues with a chiral center at the aminomethyl group.
Asymmetric Alkynylation Catalytic addition of alkynes to imines to create chiral propargylamines. nih.govIntroduction of a chiral, functionalizable side chain.
Asymmetric Umpolung Reaction Use of chiral phase-transfer catalysts to control stereoselectivity in the formation of γ-amino acids. nih.govSynthesis of analogues with chiral γ-amino acid moieties.
Ring-Rearrangement Metathesis Stereocontrolled synthesis of complex heterocyclic structures from chiral starting materials. nih.govConstruction of complex, stereochemically defined analogues.

Elucidation of Biochemical and Molecular Mechanisms of Action

Investigations into Serine Protease Inhibition by 4-(Aminomethyl)benzenecarboximidamide

This compound, a derivative of benzamidine (B55565), has been identified as an inhibitor of serine proteases, a broad family of enzymes crucial in various physiological processes. nih.gov Benzamidine and its derivatives are known to inhibit a variety of serine proteases, including plasmin, trypsin, and thrombin. nih.gov The inhibitory activity of these compounds is influenced by the physicochemical properties of their substituent groups. nih.gov

Enzymatic kinetic studies are fundamental to characterizing the nature of enzyme inhibition. An inhibitor can interact with an enzyme in several ways, primarily classified as competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. youtube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Kinetic analysis of this compound has demonstrated that it functions as a competitive inhibitor for specific serine proteases. nih.gov In a comparative study, it exhibited competitive inhibition of both plasmin and a truncated variant, δ-plasmin. nih.gov This classification is based on the inhibitor's interaction at the enzyme's active site, a characteristic feature of benzamidine-based inhibitors which are synthetic aromatic amides that electrostatically and hydrophobically interact with the active center of trypsin-like enzymes. scielo.br

The inhibitory spectrum of this compound is centered on trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues like lysine (B10760008) and arginine.

Plasmin: this compound is a documented inhibitor of human plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots. nih.govnih.gov It also inhibits δ-plasmin, a non-glycosylated variant of plasmin, with comparable competitive inhibition constants. nih.gov

Trypsin: As a member of the substituted benzamidine family, the compound is expected to inhibit trypsin. nih.gov The parent compound, benzamidine, is a well-known competitive inhibitor of trypsin. scielo.br The p-amidinophenyl moiety, a core structure of these inhibitors, is known to bind into the primary specificity pocket of trypsin. nih.gov

Thrombin: Thrombin is another critical serine protease involved in the blood coagulation cascade. nih.gov Benzamidine derivatives have been extensively tested for their inhibitory activities on both bovine and human thrombins, indicating that the active site of thrombin is a target for this class of compounds. nih.govnih.gov

Factor Xa: While benzamidine-based inhibitors have been explored for their effects on Factor Xa, with some showing an extended conformation that allows for occupation of the S3/S4 region, specific inhibitory data for this compound on Factor Xa is not prominently detailed in the reviewed literature. nih.gov

Mechanism-based inactivation involves inhibitors that are processed by the enzyme's catalytic machinery to generate a reactive species that irreversibly inactivates the enzyme, often by forming a covalent bond. rcsb.org

For this compound, the primary mechanism of action identified is reversible, competitive inhibition. nih.gov This involves the inhibitor binding to the active site, preventing substrate binding, and subsequently dissociating, leaving the enzyme intact. khanacademy.org This is distinct from irreversible inactivation. While some complex benzamidine derivatives and other serine protease inhibitors have been shown to act as mechanism-based inactivators by forming covalent bonds with the active site serine, studies specifically demonstrating this type of irreversible inactivation for this compound are not extensively documented. nih.gov The standard mechanism for many serine protease inhibitors involves binding like a substrate, followed by slow hydrolysis where the products remain bound to the active site, leading to a loss of catalytic activity. mdpi.com

Molecular Interactions with Biological Macromolecules

The efficacy of an inhibitor is determined by its molecular interactions with the target macromolecule, which can be quantified by binding affinities and characterized by the mode of interaction, such as interference at the active site or allosteric modulation.

The binding affinity of an inhibitor to its target enzyme is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a stronger interaction. A comparative analysis of benzamidine derivatives revealed that this compound is a comparatively weak inhibitor of plasmin and δ-plasmin. nih.gov The inhibition constants for a range of substituted benzamidines against various serine proteases like trypsin, thrombin, and plasmin have been determined to establish structure-activity relationships. nih.gov

Table 1: Inhibition Constants (Ki) for this compound and Related Compounds
InhibitorEnzymeInhibition Constant (Ki)Source
This compoundPlasmin> 1000 µM nih.gov
This compoundδ-Plasmin> 1000 µM nih.gov
Benzamidine (parent compound)Trypsin-like proteases18.4 µM scielo.br

The mechanism of inhibition for this compound is characterized by direct active site interference rather than allosteric modulation. scielo.br Allosteric regulation involves an inhibitor binding to a site on the enzyme distinct from the active site, inducing a conformational change that alters the active site's function. khanacademy.org

In contrast, as a competitive inhibitor, this compound directly competes with the substrate for binding at the enzyme's active site. youtube.com The benzamidine moiety is crucial for this interaction. In trypsin-like proteases, the positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket. scielo.brnih.gov This interaction anchors the inhibitor in the active site, physically blocking the entry and binding of the natural substrate, thereby preventing catalysis. youtube.com

Cellular Mechanistic Pathways in In Vitro Research Models

The biochemical and molecular interactions of this compound have been primarily elucidated through its incorporation into more complex molecules designed to inhibit specific enzymatic processes. Research has focused on its role as a structural mimic and its subsequent influence on cellular pathways, particularly those involving protein cleavage.

Modulation of Protein Cleavage

The predominant role of this compound in in vitro studies is as a key component of potent and specific protease inhibitors. It functions as a bioisostere of the amino acid arginine, particularly as a P1 residue mimetic, which is crucial for the recognition and binding of substrates by many serine proteases.

While this compound on its own demonstrates poor inhibitory activity against proteases like furin, with reported inhibition constants (Ki) in the millimolar range (1.2 mM), its incorporation into peptidic or small molecule inhibitors dramatically enhances their potency. nih.gov For instance, when integrated into substrate-analog peptidic inhibitors of furin, it contributes to compounds with Ki values in the nanomolar range. nih.gov Furin is a proprotein convertase responsible for the maturation of a wide array of proteins, including viral glycoproteins and bacterial toxins. nih.govnih.gov

In studies involving fowl plague virus (FPV)-infected cells, an inhibitor containing the 4-amidinobenzylamide moiety was shown to effectively reduce the proteolytic cleavage of the viral hemagglutinin (HA) protein. nih.gov This cleavage is an essential step for viral infectivity. nih.gov Specifically, the inhibitor phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide demonstrated potent inhibition of furin. nih.gov Another derivative, 4-(guanidinomethyl)phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide, not only inhibited HA cleavage but also delayed viral propagation in cell culture and was effective in preventing Shiga toxin activation in HEp-2 cells. nih.gov

The utility of this compound also extends to the inhibition of other critical proteases, such as thrombin, a key enzyme in the blood coagulation cascade. acs.org It has been substituted for the P1 arginine in the design of novel thrombin inhibitors, leading to compounds with significantly improved binding affinity. acs.org

Modulation of Cell Proliferation

Direct evidence for the modulation of cell proliferation by this compound as a standalone compound is not extensively documented in the reviewed literature. However, its role as a structural component in larger inhibitor molecules with anti-proliferative effects has been noted. For example, a novel, non-peptidic cyclophilin ligand designed with a 4-aminomethylbenzamidine moiety as a substitute for P1 arginine was part of a research effort that identified a lead candidate with an in vitro IC₅₀ of 49 nM, indicating potent inhibition that could be linked to anti-proliferative outcomes. acs.org It is important to note that this activity is attributed to the entire inhibitor molecule and not solely to the this compound fragment.

The intracellular target engagement of this compound is intrinsically linked to its function as an arginine mimetic in protease inhibitors. Its primary targets are trypsin-like serine proteases that possess a substrate-binding pocket (the S1 pocket) which preferentially accommodates arginine residues.

Target: Trypsin-like Serine Proteases (Furin, Thrombin, etc.)

The 4-aminomethylbenzamidine group is designed to anchor its parent inhibitor molecule into the S1 specificity pocket of the target protease. acs.orgtandfonline.com Molecular modeling and X-ray crystallography studies have provided insights into this engagement. For inhibitors of matriptase, another serine protease, the 4-amidinobenzylamide (4-Amba) moiety serves as an excellent anchor for all trypsin-like serine proteases. tandfonline.com When the crystal structure of a matriptase inhibitor containing this moiety was determined in the surrogate protease trypsin, it revealed key interactions within the active site. tandfonline.comtandfonline.com

The effectiveness of this engagement is quantified through enzyme kinetic studies, which determine the inhibition constants (Kᵢ) and IC₅₀ values of the inhibitors containing the 4-aminomethylbenzamidine scaffold.

Below is a table summarizing the inhibitory activities of various compounds incorporating the this compound moiety against their target proteases, as reported in in vitro biochemical assays.

Compound/Inhibitor ClassTarget ProteaseReported ActivityReference
This compound (alone) FurinKᵢ: 1.2 mM nih.gov
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (15) FurinKᵢ: 0.81 nM nih.gov
4-(Guanidinomethyl)phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (24) FurinPotent inhibition of HA cleavage nih.gov
Novel non-peptidic inhibitor α-ThrombinIC₅₀: 49 nM (lead candidate) acs.org
Benzylsulfonyl-d-Arg-Pro-4-amidinobenzylamide (BAPA) MatriptaseKᵢ: 55 nM tandfonline.com

These studies underscore that while this compound itself has low intrinsic activity, its structural features are critical for the high-affinity engagement of the inhibitor molecules it is part of with their intracellular protease targets. The rigidity and biocompatibility of the 4-aminomethylbenzamidine group make it a valuable component in the rational design of potent and selective enzyme inhibitors. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Variations and Their Biological Impact

Systematic modifications of the 4-(aminomethyl)benzenecarboximidamide scaffold have provided deep insights into the molecular determinants of its inhibitory potency and selectivity. These studies have primarily focused on three key regions of the molecule: the aryl ring, the amidine functional group, and the aminomethyl linker.

The benzene (B151609) ring of this compound serves as a crucial scaffold, and its substitution pattern significantly modulates the compound's inhibitory activity. The nature and position of these substituents can influence electronic properties, hydrophobicity, and steric interactions within the enzyme's binding pocket.

Research on a series of substituted benzamidines has demonstrated that their inhibitory activity against human serine proteases such as trypsin, thrombin, and plasmin is highly dependent on the physicochemical properties of the aryl ring substituents. nih.gov For plasmin and the complement C1s enzyme, the binding of benzamidine (B55565) inhibitors was found to be influenced by both electron-donating properties and the hydrophobicity of the substituent. nih.gov In contrast, the interaction with thrombin was primarily affected by the substituent's hydrophobicity. nih.gov Trypsin exhibited a more complex interaction, with inhibitory potency depending on the molar refractivity and molecular weight of the substituent. nih.gov

In a study of 4-(aminomethyl)benzamide (B1271630) derivatives as Ebola virus entry inhibitors, modifications on the aniline (B41778) moiety, which is analogous to the aryl ring of this compound, revealed that specific substitutions are critical for potency. For example, a combination of a trifluoromethyl group at the meta-position and a 4-methylpiperidinyl group at the para-position of the aniline ring, coupled with a morpholine (B109124) as the cyclic amine, resulted in a highly potent compound. mdpi.com Conversely, replacing the phenyl ring with a thiophene (B33073) ring was detrimental to the compound's activity. mdpi.com

The following table illustrates the impact of aryl ring modifications on the inhibitory activity of benzamidine analogs against various targets.

Table 1: Inhibitory Activity of Benzamidine Analogs with Varied Aryl Ring Substituents

Compound/Analog Target Activity (IC50/Ki) Key Substituent Features
Sulfamoyl benzamidine derivative Human Thrombin Ki = 8.53 µM Sulfamoyl benzamidine moiety in S1 pocket. mdpi.com
Pyridine (B92270) N-oxide derivative Human Thrombin Ki = 0.77 nM Increased polarity through N-oxide. mdpi.com
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea Bovine Trypsin Micromolar Ki range Para-substituted benzamidine with chlorophenylurea. nih.gov
1-(4-amidinophenyl)-3-(4-phenoxyphenyl)urea Bovine Trypsin Micromolar Ki range Para-substituted benzamidine with phenoxyphenylurea. nih.gov
Imino bases of benzamidine (4a-c) P. gingivalis MIC: 31.25-125 µg/mL Reaction products of acetohydrazide with aromatic aldehydes. mdpi.com

The positively charged amidine group is a cornerstone of the inhibitory activity of this compound, particularly against serine proteases. This functional group acts as a mimic of the guanidinium (B1211019) group of arginine, a common substrate residue for these enzymes.

The benzamidine moiety typically binds deep within the S1 specificity pocket of trypsin-like serine proteases. mdpi.com A crucial interaction occurs between the positively charged amidine group and a highly conserved, negatively charged aspartate residue (Asp189) located at the bottom of the S1 pocket, forming a strong salt bridge. mdpi.com Molecular dynamics simulations of benzamidine binding to trypsin have visualized this process, showing the inhibitor diffusing from the solvent to the bound state, where it forms a strong interaction with Asp189. nih.gov

The binding of benzamidine is a competitive inhibition mechanism, where the inhibitor vies with the natural substrate for the active site. nih.gov The stability of the enzyme-inhibitor complex is significantly influenced by this key electrostatic interaction.

Studies on multivalent benzamidine inhibitors have highlighted the importance of linker length in modulating inhibitory activity. Shorter linker lengths generally lead to stronger inhibition by increasing the effective local concentration of the inhibitor and minimizing the entropic penalty associated with binding. nih.gov In the context of multivalent inhibitors targeting plasmin, decreasing the linker length resulted in more potent inhibition. nih.gov

Furthermore, the aminomethyl group can participate in hydrogen bonding interactions with the enzyme, further stabilizing the bound complex. Its flexibility allows for optimal positioning of the benzamidine headgroup within the S1 pocket.

Rational Design Principles Derived from SAR Data

The wealth of SAR data has paved the way for the rational design of novel inhibitors based on the this compound scaffold with improved properties.

Achieving selectivity for a specific enzyme target over others is a major goal in drug design. For benzamidine-based inhibitors, selectivity can be engineered by exploiting the differences in the architecture of the binding sites of various proteases.

One strategy to enhance selectivity is the modification of substituents on the aryl ring. For instance, to develop selective thrombin inhibitors, modifications can be made to interact with specific subsites outside the primary S1 pocket. The introduction of a pyridine N-oxide moiety led to a compound with over 600 million-fold selectivity for thrombin over trypsin. mdpi.com

Another approach involves the use of multivalent inhibitors. By varying the valency and the linker length of multivalent benzamidines, it is possible to optimize the inhibitor for a desired serine protease selectively. nih.gov The design of macrocyclic inhibitors has also proven effective. In one study, a sterical clash between the inhibitor's linker segment and a loop in trypsin, which is absent in plasmin, was exploited to achieve selectivity for plasmin. cornell.edu

Increasing the binding affinity of a ligand for its target is a key objective in inhibitor design. For this compound derivatives, several strategies have been employed to achieve enhanced affinity.

Conjugating benzamidine with a "molecular glue," a bioadhesive polymer with multiple guanidinium ion pendants, has been shown to dramatically enhance affinity for trypsin. These polymers adhere to oxyanionic regions on the trypsin surface, positioning the benzamidine group optimally in the substrate-binding site. This approach led to a 200-fold higher affinity compared to a benzamidine derivative without the glue moiety. nih.gov

Furthermore, the introduction of specific chemical groups that can form additional interactions with the enzyme surface can also enhance affinity. For example, incorporating a sulfamoyl benzamidine moiety for optimal accommodation in the S1 pocket, along with other functionalities connected by a linker to interact with the S3/S4 binding region, has been a successful strategy for developing potent thrombin inhibitors. mdpi.com

Computational and Theoretical Chemistry Approaches in 4 Aminomethyl Benzenecarboximidamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the active site of a receptor. mdpi.com For compounds structurally related to 4-(Aminomethyl)benzenecarboximidamide, such as benzamide and benzamidine (B55565) derivatives, molecular docking has been instrumental in predicting their interactions with various protein targets. nih.govnih.govnih.gov

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., this compound) and the target protein are used. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.

Research on analogous 4-(aminomethyl)benzamide (B1271630) derivatives has demonstrated the utility of this approach. For example, docking studies have been used to investigate their potential as tyrosine kinase inhibitors, revealing key interactions within the enzyme's active site that are crucial for their inhibitory activity. nih.govnih.gov These studies often highlight the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the target protein.

Table 1: Representative Molecular Docking Data for Benzamidine Analogues with Protein Targets

LigandProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
BenzamidineTrypsin-6.5Asp189, Ser190, Gly219 nih.gov
4-(Arylaminomethyl)benzamide analogue 10T315I-mutant Abl kinase-8.2Met318, Phe382 nih.govnih.gov
4-(Arylaminomethyl)benzamide analogue 11EGFR kinase-9.1Leu718, Val726, Ala743, Lys745 nih.govnih.gov
4-(Arylaminomethyl)benzamide analogue 13EGFR kinase-9.5Leu718, Val726, Ala743, Lys745 nih.govnih.gov

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the types of results obtained from molecular docking studies.

Molecular Dynamics Simulations of Compound-Biomolecule Systems

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are invaluable for assessing the stability of a ligand-protein complex, understanding the conformational changes that may occur upon binding, and calculating binding free energies. mdpi.com

In the context of this compound research, MD simulations can be used to refine the binding poses obtained from molecular docking. By simulating the behavior of the compound-protein complex in a solvated environment, researchers can observe the stability of key interactions and the flexibility of both the ligand and the protein. nih.gov For instance, extensive MD simulations have been performed on the well-studied trypsin-benzamidine complex to reconstruct the entire binding process, providing a detailed, quantitative understanding of the interaction. nih.gov

The results of MD simulations are often analyzed by calculating parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. nih.gov Other analyses include the study of hydrogen bond persistence and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Benzamidine-Protein Complexes

SystemSimulation Time (ns)Key FindingsReference
Trypsin-Benzamidine100Reconstruction of the complete binding process, identification of two additional metastable states. nih.gov
Benzamidine Derivatives in SIRT1/2/330Investigation of binding modes to explain isoform selectivity, dynamic stability achieved at 20 ns. mdpi.com
6-hydroxybenzothiazole-2-carboxamides with MAO-BNot specifiedRMSD values fluctuated between 1.0 and 2.0 Å, indicating conformational stability. nih.gov

Note: This table contains data from studies on analogous compounds to illustrate the application of molecular dynamics simulations.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule, offering insights into its geometry, reactivity, and spectroscopic properties. These methods are based on solving the Schrödinger equation for a given system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT is computationally less expensive than other high-level QM methods, making it suitable for studying relatively large molecules like this compound.

DFT calculations can be used to optimize the geometry of the molecule, determine its most stable conformation, and calculate a variety of electronic properties. researchgate.netneliti.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. nih.gov

Table 3: Representative DFT-Calculated Properties for Benzimidazole Derivatives

PropertyValueSignificanceReference
HOMO Energy-6.2 eVRelates to the ability to donate an electron. nih.gov
LUMO Energy-1.5 eVRelates to the ability to accept an electron. nih.gov
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability. nih.gov
Dipole Moment3.5 DMeasure of the overall polarity of the molecule. nih.gov

Note: The data in this table is for analogous compounds and serves as an example of the types of properties calculated using DFT.

Ab Initio Methods

Ab initio methods are a class of QM calculations that are based on first principles, without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results. Due to their computational cost, ab initio methods are often used for smaller molecules or to benchmark the results obtained from less computationally intensive methods. For substituted benzamidiniums, ab initio calculations have been used to investigate torsional angle preferences, revealing that these molecules can adopt strained, higher-energy conformations when bound to a protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most correlated with the activity, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of this compound analogues, a QSAR study would involve calculating a wide range of molecular descriptors, such as steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR model.

Successful 3D-QSAR studies have been conducted on benzimidazole carboxamide derivatives, leading to the development of models with high predictive power. nih.gov These models, often visualized as contour maps, highlight the regions of the molecule where modifications are likely to increase or decrease biological activity, thus guiding the design of more potent compounds. nih.gov

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This method is a cost-effective way to narrow down the vast chemical space to a manageable number of candidates for experimental testing.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score a large number of compounds from a database.

For the discovery of novel analogues of this compound, both approaches could be employed. For example, a pharmacophore model could be developed based on the key structural features of known active compounds and used to screen a database for molecules that match this pharmacophore. nih.gov Alternatively, a high-throughput docking campaign could be performed against a specific protein target to identify new potential binders. mdpi.com

Analytical Methodologies for Research and Characterization of 4 Aminomethyl Benzenecarboximidamide

Chromatographic Separation Techniques for Research Sample Analysis

Chromatographic methods are fundamental in the analysis of 4-(aminomethyl)benzenecarboximidamide, enabling its separation from complex matrices for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound in research settings. nih.govwu.ac.thresearchgate.net The development of a robust HPLC method is critical for achieving reliable and reproducible results.

Method Development Considerations:

A typical HPLC method for this compound involves reversed-phase chromatography. nih.gov Key parameters that are optimized during method development include the column, mobile phase composition, flow rate, and detector wavelength. For instance, a C8 or C18 column is often selected for the separation of polar compounds.

The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netsielc.com The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention on the column. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound and other components in the sample matrix. wu.ac.thresearchgate.net UV detection is commonly used, with the wavelength set at a value where the compound exhibits maximum absorbance, which is determined by acquiring a UV spectrum of the analyte. wu.ac.thresearchgate.net

Interactive Data Table: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode MS and controls pH.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the column.
Gradient 5% to 95% B in 10 minEnsures elution of a wide range of compounds.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Injection Volume 5 µLA small volume to prevent column overload. wu.ac.th
Column Temperature 25 °CControlled temperature ensures reproducible retention times. wu.ac.th
Detection UV at 254 nmA common wavelength for aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.govnih.gov It is the method of choice for the quantification and definitive identification of this compound in complex biological and environmental samples. researchgate.net

Quantification:

For quantitative analysis, the LC-MS/MS system is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high specificity allows for accurate quantification even in the presence of co-eluting interferences. The development of a targeted LC-MS/MS method involves optimizing the MS parameters, such as the precursor and product ion masses, collision energy, and other source-dependent parameters. hmdb.ca

Identification:

For the identification of unknown metabolites or degradation products of this compound, a full-scan LC-MS experiment is initially performed to obtain the mass-to-charge ratio (m/z) of potential molecules of interest. nih.gov Subsequently, a product ion scan (or tandem MS) experiment is conducted on these selected precursor ions to generate fragmentation spectra. nih.gov The fragmentation pattern provides valuable structural information that, when compared with spectral databases or in-silico fragmentation tools, can lead to the confident identification of the compound. nih.govplos.org

Interactive Data Table: Example LC-MS/MS Parameters for Quantification

ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the basic amine and amidine groups.
Precursor Ion (Q1) [M+H]+ m/zSelects the protonated molecular ion of the analyte.
Product Ion (Q3) Specific fragment m/zProvides high selectivity for quantification.
Collision Energy Optimized value (e.g., 20 eV)Induces fragmentation of the precursor ion.
Dwell Time 100 msTime spent monitoring a specific MRM transition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though its direct application to a polar and non-volatile compound like this compound is challenging. researchgate.netobrnutafaza.hr The high polarity and low volatility of this compound, due to the presence of amine and amidine functional groups, prevent it from being readily analyzed by GC. obrnutafaza.hrsigmaaldrich.com

Derivatization:

To make this compound amenable to GC-MS analysis, a chemical derivatization step is necessary. researchgate.netgcms.cz Derivatization modifies the polar functional groups, increasing the volatility and thermal stability of the analyte. obrnutafaza.hr Common derivatization strategies for amines include:

Silylation: This is a widely used technique where active hydrogens in the amine and amidine groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). obrnutafaza.hrsigmaaldrich.com

Acylation: This involves the reaction of the amine groups with an acylating agent, such as a perfluoroacyl anhydride, to form a more volatile amide derivative.

Alkylation: This process replaces active hydrogens with an alkyl group, for example, through esterification if a carboxylic acid were present. obrnutafaza.hrgcms.cz

Once derivatized, the compound can be separated on a standard non-polar GC column and detected by the mass spectrometer. The resulting mass spectrum will show characteristic fragments of the derivatized molecule, which can be used for its identification and quantification. sigmaaldrich.com

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are indispensable for the structural elucidation and routine monitoring of this compound in a research context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including this compound and its research products. rsc.orgrsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, and the protons of the amine (-NH₂) and amidine (-C(=NH)NH₂) groups. The chemical shifts, integration values, and coupling patterns of these signals provide definitive evidence for the compound's structure. For example, the aromatic protons would likely appear as a set of doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the signals for the aromatic carbons, the methylene carbon, and the amidine carbon would be consistent with the proposed structure.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH 7.2 - 7.8125 - 135
-CH₂- ~ 3.8 - 4.2~ 45
-NH₂ (amine) Variable (broad)-
-NH₂ (amidine) Variable (broad)-
Aromatic C-CNH₂ -~ 165
Aromatic C-CH₂NH₂ -~ 140

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Monitoring in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the routine monitoring of this compound and for providing functional group information.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine and amidine groups, typically appearing as a broad band in the region of 3200-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methylene group, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N stretching vibration of the imine in the amidine group, expected in the 1640-1690 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which give rise to bands in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations , which would appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound. researchgate.net The UV-Vis spectrum would exhibit one or more absorption maxima (λ_max) in the ultraviolet region, corresponding to the π → π* transitions of the aromatic system. researchgate.net This technique is often used for the quantitative analysis of the compound in solution, following Beer-Lambert's law, and for monitoring the progress of chemical reactions involving the compound. researchgate.net The presence of the aminomethyl and carboximidamide groups will influence the exact position and intensity of the absorption bands compared to unsubstituted benzene.

Advanced Mass Spectrometry Techniques for Metabolite Identification in Biological Research Samples

The study of how this compound is metabolized in biological systems is critical for understanding its behavior and fate. Mass spectrometry (MS) is a cornerstone technology for this purpose, offering unparalleled sensitivity and specificity for identifying metabolites, which are often present at very low concentrations within complex biological matrices like plasma, urine, or tissue extracts. iroatech.comijpras.com The evolution of MS has led to advanced techniques that significantly enhance the quality and efficiency of metabolite identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is a dominant platform in modern metabolomics. ijpras.comnih.gov This combination, particularly LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), allows for the separation of metabolites from complex mixtures before they are ionized and detected by the mass spectrometer. nih.gov HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of a metabolite, thereby distinguishing it from other endogenous molecules with similar nominal masses. nih.gov

Advanced workflows often employ a combination of data acquisition and processing strategies to uncover both expected and unexpected metabolites. acs.org These strategies include:

Targeted and Non-Targeted Acquisition: In a targeted approach, the instrument is set to look for predicted metabolites based on known biotransformation pathways (e.g., oxidation, glucuronidation). nih.gov A non-targeted approach, conversely, aims to capture data on all detectable ions in a sample, which is useful for discovering novel or unanticipated metabolic pathways. iroatech.com

Data-Dependent Acquisition (DDA): This is a common method where the mass spectrometer performs a full scan to detect all present ions. It then automatically selects the most intense ions for fragmentation (MS/MS or MSn), providing structural information. ijpras.com

Data-Independent Acquisition (DIA): DIA methods, like MS^E^, involve fragmenting all ions within a specified mass range, generating comprehensive fragment ion maps for all precursors. This approach ensures that MS/MS data is collected for low-abundance ions that might be missed in DDA.

Advanced Data Mining: Specialized software tools are used to process the vast datasets generated by HRMS. Techniques like mass defect filtering, product ion filtering, and neutral loss filtering help to specifically pinpoint drug-related material against the high biological background. nih.govacs.org For instance, a workflow might use a mass defect filter (MDF) to find uncommon metabolites that share a similar mass defect with the parent compound. nih.gov

A key challenge in metabolite analysis is distinguishing true metabolites from background noise and false positives. technologynetworks.com Tribrid mass spectrometry systems (e.g., Quadrupole-Orbitrap-Linear Ion Trap) offer enhanced flexibility by allowing for multiple fragmentation techniques (like Collision-Induced Dissociation - CID and High-Energy Collisional Dissociation - HCD) and high-resolution measurements at both the precursor and fragment ion level, which aids in confident structure elucidation. acs.org

Table 1: Comparison of Advanced Mass Spectrometry Techniques for Metabolite Identification

TechniquePrimary FunctionAdvantages in Metabolite ResearchTypical Application
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements (typically <5 ppm).Enables confident determination of elemental composition for unknown metabolites. nih.govDistinguishing between metabolites with very similar masses.
Tandem Mass Spectrometry (MS/MS or MSn)Fragments selected precursor ions to generate characteristic product ions.Provides structural information for metabolite elucidation. nih.govConfirming the identity of a metabolite by matching its fragmentation pattern to a reference standard or predicted pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS)Physically separates compounds in a mixture before MS analysis.Reduces sample complexity, separates isomers, and improves ionization efficiency. nih.govAnalyzing complex biological samples like plasma or urine. nih.gov
Tribrid Mass Spectrometry (e.g., Q-Orbitrap-Ion Trap)Combines multiple mass analyzers and fragmentation methods in one instrument.Offers high versatility, resolution, and sensitivity for complex metabolite profiling and structural characterization. acs.orgIn-depth characterization of complete metabolite profiles in discovery research. acs.org
Mass Spectrometry Imaging (MSI)Maps the spatial distribution of metabolites directly in tissue sections.Provides information on where a compound and its metabolites are located within a tissue. iroatech.comInvestigating drug distribution and metabolism in specific organs or tumors.

Validation Parameters for Analytical Methods in Academic Research Contexts

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. solubilityofthings.comdemarcheiso17025.com In academic research, while the regulatory stringency might differ from industrial settings, ensuring the reliability, accuracy, and consistency of analytical data is paramount for the credibility of research findings. numberanalytics.comscioninstruments.com The validation process involves evaluating key performance characteristics to provide evidence that the method will produce trustworthy results. numberanalytics.comfiveable.me

A full validation is typically necessary when developing a new method for the analysis of a compound like this compound. demarcheiso17025.com The fundamental parameters evaluated during method validation are outlined by various international bodies and are broadly applicable to academic research. solubilityofthings.com

Key validation parameters include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. solubilityofthings.comscioninstruments.com In LC-based methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that blank matrix samples are free of interfering signals at the analyte's retention time. scioninstruments.com

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. numberanalytics.comscioninstruments.com This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is often suggested) and performing a linear regression analysis. scioninstruments.com The range is the interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity. scioninstruments.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. solubilityofthings.comnumberanalytics.com It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated. scioninstruments.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. numberanalytics.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). numberanalytics.com It provides an indication of the method's reliability during normal usage. numberanalytics.com

Table 2: Key Validation Parameters and Typical Acceptance Criteria in a Research Context

Validation ParameterDefinitionCommon Assessment MethodExample Acceptance Criterion (for LC-MS/MS)
Specificity / SelectivityAbility to differentiate and quantify the analyte in the presence of other sample components. solubilityofthings.comAnalysis of blank matrix, matrix spiked with analyte and potential interferences.No significant interfering peaks at the retention time of the analyte in blank samples.
LinearityProportionality of the measured signal to the analyte concentration. numberanalytics.comAnalysis of at least 5 concentrations across the range; linear regression.Correlation coefficient (r²) ≥ 0.99.
AccuracyCloseness of the measured value to the true value. numberanalytics.comAnalysis of spiked samples at multiple concentrations (e.g., low, mid, high).Mean recovery within 85-115% of the nominal value (80-120% at LOQ).
PrecisionAgreement between replicate measurements. numberanalytics.comMultiple analyses of the same sample at different concentrations (intra- and inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Quantitation (LOQ)Lowest concentration quantifiable with acceptable accuracy and precision. demarcheiso17025.comDetermination of the concentration where the signal-to-noise ratio is >10, with acceptable accuracy/precision.Analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%.
RobustnessResistance to small, deliberate changes in method parameters. numberanalytics.comVarying parameters like mobile phase composition, flow rate, temperature.System suitability parameters (e.g., peak area, retention time) remain within predefined limits.

Investigations of 4 Aminomethyl Benzenecarboximidamide in Preclinical Biological Models

In Vitro Cell-Based Assays for Mechanistic Evaluation

Cell-based assays serve as a foundational tool for understanding the biological activity of chemical compounds. For 4-(Aminomethyl)benzenecarboximidamide, these assays have been instrumental in identifying its molecular targets and evaluating its effects on cellular functions.

While direct, large-scale phenotypic screening campaigns focused solely on this compound are not extensively documented in publicly available literature, its derivatives have been explored in contexts that imply phenotypic outcomes. For instance, derivatives of 4-aminomethyl benzamidine (B55565) have been synthesized and investigated as Peroxisome Proliferator-Activated Receptor (PPARδ) agonists. google.comgoogle.com Such studies aim to identify compounds that can enhance muscle regeneration, a distinct cellular phenotype. google.com The development of these derivatives for treating muscular, vascular, and metabolic diseases suggests an underlying screening process focused on observable cellular or organismal traits. google.comgoogle.com Furthermore, in the broader field of drug discovery, fragment-based approaches, which could involve moieties like this compound, are often linked to phenotypic screenings to identify hits that can be developed into more potent molecules. ethz.ch

Target validation studies have successfully identified this compound as a competitive and reversible inhibitor of several trypsin-like serine proteases. acs.orgdiva-portal.org Its primary mechanism involves acting as an arginine mimetic, allowing it to bind to the S1 specificity pocket of these enzymes. diva-portal.orgd-nb.info This interaction has been confirmed through crystallographic studies with proteases like furin. d-nb.infoacs.org

The compound has been validated as an inhibitor against a range of proteases crucial in physiological and pathological processes. These include enzymes involved in blood coagulation and fibrinolysis such as thrombin, plasmin, tissue plasminogen activator (tPA), and Factor IXa (FIXa). acs.orgnih.govresearchgate.net Additionally, its inhibitory activity extends to proprotein convertases like furin, which is involved in the maturation of numerous proteins and the activation of viral glycoproteins, including that of SARS-CoV-2. d-nb.infoacs.orgnih.gov

In the context of cancer research, conjugates of 4-aminomethyl benzamidine have been developed to target specific cancer cells to induce cell death. diva-portal.org One study reported that a library of compounds, using 4-aminomethyl-benzamidine as a key building block, yielded inhibitors of α-thrombin with IC50 values as low as 130 nM. diva-portal.org Another study demonstrated that linking it with other fragments significantly enhanced its inhibitory effect on trypsin. nih.gov

Below is a table summarizing the inhibitory activity of this compound and its direct conjugates against various proteases as reported in different studies.

Target ProteaseInhibitorInhibition ValueValue TypeSource
Trypsin4-aminomethyl benzamidine147.23 µMIC50 nih.gov
tPA4-aminomethyl benzamidine5208.68 µMKi purdue.edu
α-ThrombinDerivative containing 4-aminomethyl-benzamidine130 nMIC50 diva-portal.org
PlasminTXA-dPEG4-AMB42 µMKi acs.org
tPATXA-dPEG36-AMB136 µMKi acs.org
ThrombinEACA-dPEG4-AMB4.0 µMKi acs.org

This table is interactive. Click on the headers to sort the data.

Biochemical Studies in Tissue and Organoid Models

Based on the reviewed scientific literature, specific preclinical investigations of this compound utilizing tissue or organoid models have not been reported. Research has predominantly focused on enzymatic assays and cell-line-based models.

Functional Assessments in Non-Human In Vivo Systems

In vivo studies are critical for understanding the physiological effects of a compound within a complex living organism. Research involving derivatives of this compound provides insights into its functional roles in animal models.

The function of this compound as a serine protease inhibitor has been extended to in vivo contexts, primarily through the study of its derivatives. Patent literature describes the development of these derivatives as inhibitors of coagulation factors Xa, IXa, and thrombin, with the goal of creating novel anticoagulants. nih.govresearchgate.net While detailed in vivo data on the parent compound is scarce, some of the patented derivative series have undergone pharmacokinetic testing in rats. researchgate.net

Furthermore, research into novel inhibitors for α-thrombin, which incorporated 4-aminomethyl-benzamidine as a key structural component, led to compounds that were shown to inhibit in vivo cell proliferation. diva-portal.org In a different therapeutic area, its derivatives have been investigated as PPARδ agonists to enhance adult muscle regeneration in mouse models, indicating a modulation of biological pathways in a living system. google.com

The modulation of protease activity by this compound and its derivatives translates to systemic biochemical effects in experimental organisms. The most prominent of these is its potential as an anticoagulant. nih.govresearchgate.net By inhibiting key proteases in the coagulation cascade like Factor IXa and thrombin, these compounds can attenuate the formation of fibrin, which is the basis of blood clots. nih.gov This anticoagulant effect is being explored for the prevention and treatment of thromboembolic disorders. nih.govresearchgate.net

Beyond hemostasis, derivatives of this compound are being investigated for broader systemic effects. Patents describe their potential use in treating a range of conditions, including muscular diseases (such as muscular atrophy and sarcopenia), demyelinating diseases, vascular diseases, and metabolic diseases (like beta-oxidation diseases) in animal models. google.comgoogle.com These applications suggest that the compound's activity influences fundamental biological processes such as mitochondrial biosynthesis and muscle regeneration at a systemic level. google.com

Biodistribution Studies in Research Animals

Information regarding the biodistribution of this compound in research animals is not available in the public domain. Preclinical biodistribution studies are a critical step in drug development, providing essential information on where a compound travels in the body and in which tissues or organs it accumulates. These studies typically involve administering a radiolabeled version of the compound to animal models and subsequently measuring the radioactivity in various tissues at different time points.

The absence of such data for this compound means that details regarding its tissue penetration, retention, and elimination patterns remain uncharacterized. Without these findings, a comprehensive understanding of the compound's behavior in a biological system cannot be established.

Data Tables

Due to the lack of available research, no data tables on the biodistribution of this compound can be provided.

Detailed Research Findings

No detailed research findings concerning the biodistribution of this compound in preclinical animal models could be identified.

Emerging Research Frontiers and Unaddressed Scientific Questions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of small molecule inhibitors like 4-(Aminomethyl)benzenecarboximidamide are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to navigate the vast chemical space with unprecedented speed and precision, moving beyond traditional trial-and-error discovery. nih.govnih.gov For serine protease inhibitors, ML models are already being employed to predict binding affinity, identify novel scaffolds, and even generate new molecular structures with desired properties. nih.govresearchgate.net

Table 1: Potential AI/ML Applications in this compound Research

AI/ML ApplicationObjectivePotential Impact on ResearchRelevant Research Context
Predictive SAR ModelingTo predict the inhibitory activity of novel derivatives without initial synthesis.Accelerates the identification of lead candidates and reduces synthesis costs.Models can be trained on existing serine protease inhibitors to predict pIC50 values for new designs. researchgate.net
De Novo Drug DesignTo generate novel molecules with optimized properties for specific protease targets.Creates patentable new chemical entities with potentially higher efficacy or better safety profiles.Generative models can build molecules with desired features like solubility and synthesizability. mdpi.com
In Silico ADMET PredictionTo forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of analogues.Prioritizes candidates with favorable drug-like properties early in the discovery pipeline.AI can be trained on large databases of compounds with known toxicological profiles. nih.gov
Target Druggability AssessmentTo use ML to predict whether a newly identified protease target can be effectively modulated by a small molecule.Focuses resources on biological targets with a higher probability of successful drug development.Frameworks like DrugnomeAI can predict the druggability of targets across the human exome. mdpi.com

Multi-Omics Approaches to Elucidate Systemic Effects

Inhibiting a key serine protease can trigger a cascade of downstream effects throughout a biological system. A significant unaddressed question is the full extent of these systemic changes following administration of this compound. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view to map these complex interactions. nih.govnih.gov

By applying proteomics, researchers can identify all proteins that change in abundance or state (e.g., phosphorylation) when a target protease is inhibited. nih.gov Metabolomics can reveal shifts in metabolic pathways, uncovering unexpected links between protease activity and cellular energy status or signaling molecule production. This systems biology approach can move research beyond a one-drug, one-target paradigm to a more comprehensive understanding of a compound's network effects. nih.gov A key challenge will be to integrate these large, heterogeneous datasets to build predictive models of the compound's impact, ultimately helping to identify novel biomarkers of efficacy or unforeseen off-target effects. nih.govnih.gov

Table 2: Hypothetical Multi-Omics Studies for this compound

Omics ApproachResearch QuestionPotential FindingsMethodological Context
Quantitative Proteomics (e.g., SILAC)How does inhibition of a target protease affect the entire cellular proteome?Identification of compensatory protein expression changes or unexpected substrate processing.This approach can quantify thousands of proteins, revealing systemic "proteome rebalancing." nih.govnih.gov
MetabolomicsWhat are the downstream metabolic consequences of protease inhibition?Discovery of altered metabolic pathways, providing insights into systemic physiological impact.Can reveal links between protease activity and the levels of crucial metabolites like amino acids. nih.gov
Transcriptomics (RNA-Seq)Does the compound induce changes in gene expression?Reveals cellular signaling pathways activated or repressed by the inhibitor's action.Can highlight transcriptional feedback loops responding to protease inhibition. nih.gov
Integrated Systems BiologyCan a comprehensive model of the drug's mechanism of action be built?A network model that predicts physiological outcomes and identifies key nodes for intervention.Combines multi-omics data to model complex biological processes and competing pathways. nih.gov

Novel Target Identification and Validation Strategies

While this compound is known to inhibit certain trypsin-like serine proteases, a major emerging frontier is the systematic search for novel protein targets. Identifying new targets could expand its therapeutic applications or, conversely, explain potential off-target effects. Chemical proteomics, particularly activity-based protein profiling (ABPP), provides a powerful tool for this purpose. nih.gov This technique uses reactive chemical probes to covalently label the active enzymes in a complex proteome, allowing for their identification via mass spectrometry. nih.govnih.gov

An important unaddressed question is whether the benzamidine (B55565) scaffold could be effective against other classes of enzymes or protein families. For instance, research on the related 4-(aminomethyl)benzamide (B1271630) structure has shown potent inhibition of Ebola and Marburg virus entry by targeting their glycoproteins, suggesting a potential, unexplored antiviral application for similar scaffolds. nih.gov Future strategies will involve screening this compound and its derivatives against broad protein panels and using computational docking against structural databases to propose unexpected binding partners. Validating these new targets would then involve a suite of biochemical and cell-based assays to confirm a functional interaction. genscript.com

Table 3: Target Identification and Validation Strategies

StrategyDescriptionKnown/Potential Targets for 4-AMBC Scaffold
Known Target InhibitionInhibition of well-characterized trypsin-like serine proteases.Trypsin, Matriptase, Thrombin, Plasmin.
Chemical Proteomics (e.g., ABPP)Uses chemical probes to identify all binding partners in a native biological sample. nih.govUnidentified serine proteases or other enzymes with a reactive nucleophile in a binding pocket.
Computational ScreeningDocking the compound structure against large libraries of protein crystal structures.Viral proteins (e.g., Filovirus glycoproteins), other hydrolases, or receptor binding sites. nih.gov
Phenotypic ScreeningTesting the compound in disease-relevant cellular assays without a preconceived target.Targets involved in cancer cell invasion, viral entry, or inflammation. nih.gov

Development of Advanced Analytical Probes and Tools

To truly understand the role of proteases in health and disease, it is crucial to visualize their activity in real-time and within their native environment. nih.gov A significant research frontier is the development of advanced chemical tools based on the this compound scaffold. Because it is a known high-affinity ligand, it represents an ideal starting point for the design of activity-based probes (ABPs). researchgate.net

An ABP typically consists of three parts: a recognition element (the 4-AMBC core), a reactive group or "warhead" that forms a covalent bond with a catalytic residue in the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin). nih.govfrontiersin.org An unanswered question is what combination of warhead and reporter tag would be optimal for converting 4-AMBC into a highly selective and sensitive probe. For example, a diphenylphosphonate warhead could be added to target the active site serine, and a fluorescent tag would enable imaging of protease activity in living cells. researchgate.netfrontiersin.org Such probes would be invaluable for diagnosing diseases characterized by aberrant protease activity and for quantifying the target engagement of 4-AMBC-based drugs in preclinical studies.

Table 4: Design Elements for an Activity-Based Probe Based on 4-AMBC

Probe ComponentFunctionExample OptionsScientific Rationale
Recognition ElementTo selectively bind to the active site of the target enzyme(s).This compoundThe benzamidine group is a well-established motif for binding to the S1 pocket of trypsin-like proteases. mdpi.com
Reactive "Warhead"To form an irreversible covalent bond with the active enzyme.Diphenylphosphonates, Fluorophosphonates, 4-chloro-isocoumarins.These electrophilic groups are known to react with the catalytic serine residue in serine proteases. nih.govfrontiersin.org
Reporter TagTo enable detection and/or purification of the probe-labeled protein.Fluorescent Dyes (e.g., Fluorescein, Rhodamine), Affinity Handles (e.g., Biotin).Fluorescent tags allow for direct imaging, while biotin (B1667282) enables affinity purification and identification by mass spectrometry. nih.govnih.gov

Methodological Innovations in Compound Synthesis and Derivatization

While the synthesis of this compound is established, creating a diverse library of derivatives for SAR studies using traditional methods can be laborious and time-consuming. A key frontier lies in applying modern synthetic innovations to accelerate this process. Methodologies like microwave-assisted synthesis, multicomponent reactions, and novel catalytic strategies are poised to transform the derivatization of this core scaffold. acs.orgnih.gov

Table 5: Comparison of Synthetic Approaches for 4-AMBC Derivatives

Synthetic ApproachDescriptionAdvantages for 4-AMBC Research
Classical Linear SynthesisTraditional, multi-step synthesis involving protection, functionalization, and deprotection steps.Reliable and well-understood for the parent compound.
Multicomponent Reactions (MCRs)Reactions where three or more reactants combine in a single step to form a product containing parts of all components. nih.govRapidly generates structural diversity, ideal for creating large libraries of analogues for screening.
Microwave-Assisted SynthesisUses microwave irradiation to dramatically reduce reaction times.High-speed synthesis allows for faster iteration in the design-make-test-analyze cycle. acs.org
Late-Stage FunctionalizationIntroduces chemical modifications at a late stage in the synthetic route.Efficiently creates derivatives from a common advanced intermediate, saving time and resources.
Flow ChemistryPerforms reactions in a continuously flowing stream rather than a batch flask.Improved safety, scalability, and potential for automated synthesis of a derivative library.

Compound Index

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Aminomethyl)benzenecarboximidamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves condensation or Mannich-type reactions. For example, benzimidazole derivatives are synthesized using formaldehyde and amines under controlled pH and temperature . Reaction efficiency can be enhanced by optimizing catalyst choice (e.g., acidic or basic conditions) and solvent systems (e.g., ethanol or DMF). Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity. Confirm product integrity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (1H/13C) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure using synchrotron radiation (e.g., PDB ID: 3KGP for analogous compounds) .
  • NMR spectroscopy : Perform 1H (400 MHz), 13C (100 MHz), and 2D experiments (COSY, HSQC) in deuterated DMSO or CDCl3 to assign protons and carbons .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion).
    Cross-reference experimental data with computational predictions (e.g., InChIKey from PubChem) .

Q. How can researchers validate the purity of this compound batches?

  • Methodological Answer :
  • HPLC : Use a reversed-phase C18 column (acetonitrile/water gradient) with UV detection. Compare retention times to standards .
  • Elemental analysis : Quantify C, H, N content to ±0.3% of theoretical values.
  • Melting point determination : Compare observed melting points to literature values (if available) .

Advanced Research Questions

Q. How can molecular docking simulations be optimized to study this compound's interactions with target proteins?

  • Methodological Answer :
  • Force field parameterization : Use GAFF in AMBER for ligand parameterization and AM1-BCC charges .
  • Docking software : Perform flexible docking with AutoDock Vina or Schrödinger Glide, allowing side-chain flexibility in the binding pocket.
  • Validation : Compare docking poses with X-ray structures (e.g., 3KGP complex) and calculate RMSD values (<2.0 Å acceptable) .

Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations (AMBER/NAMD) to assess binding stability. Calculate binding free energies via MM-PBSA/GBSA .
  • Solvent effects : Include explicit water molecules and counterions in simulations.
  • Experimental cross-validation : Use SPR or ITC to measure binding kinetics/thermodynamics. Compare with computational ΔG values .

Q. How should researchers determine the protonation state of this compound under physiological conditions?

  • Methodological Answer :
  • pH titration experiments : Perform 1H NMR in D2O at varying pH (2–12) to identify pKa values of amidine (-NH2) and aminomethyl (-CH2NH2) groups.
  • Computational prediction : Use MarvinSketch or Epik to model protonation states at pH 7.4. Validate with crystallographic data (e.g., hydrogen-bonding networks in 3KGP) .

Q. What in vitro models are suitable for preliminary toxicological assessment of this compound?

  • Methodological Answer :
  • Cell viability assays : Use HepG2 or HEK293 cells treated with 1–100 μM compound for 24–72 hours. Measure IC50 via MTT/WST-1 assays .
  • Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • Mitochondrial toxicity : Monitor ATP levels and ROS production via luminescence/fluorescence assays .

Q. How can off-target interactions be systematically evaluated for this compound?

  • Methodological Answer :
  • In silico screening : Dock against a diverse panel of receptors (e.g., GPCRs, kinases) using Pharmit or SwissDock.
  • In vitro profiling : Use radioligand displacement assays (e.g., CEREP panel) to measure binding to 50+ targets.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)benzenecarboximidamide
Reactant of Route 2
4-(Aminomethyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.